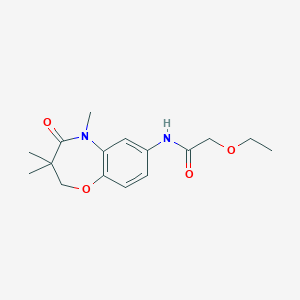

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-5-21-9-14(19)17-11-6-7-13-12(8-11)18(4)15(20)16(2,3)10-22-13/h6-8H,5,9-10H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKDZBXHWQIWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide involves multiple steps, typically starting with the preparation of the benzoxazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The ethoxy and acetamide groups are then introduced through subsequent substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with specialized properties.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazepine core plays a crucial role in binding to these targets, influencing various biochemical pathways. The ethoxy and acetamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

N-(2-(4-Pyridyl)ethyl)-2-(2-benzyl-3-oxo-benzoxazepin-4-yl)acetamide (Compound 12, )

- Substituents : Benzyl group at position 2 and a pyridyl ethyl group on the acetamide.

- Key Differences :

- The pyridyl ethyl group introduces basicity and hydrogen-bonding capacity, contrasting with the ethoxy group in the target compound.

- Trimethyl substitution in the target compound may reduce conformational flexibility compared to the benzyl group in Compound 12.

- Synthesis : Prepared via hydrolysis in THF-MeOH-H₂O with LiOH, followed by acidification .

2-Methyl-N-{4-[(3,3,5-trimethyl-4-oxo-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide (CHEMENU Product, )

- Substituents : Sulfamoylphenyl group and methyl-propanamide side chain.

- Propanamide chain (vs. acetamide) may alter metabolic stability .

Benzothiazole-Based Acetamides ()

Examples :

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide

Structural Contrasts :

- Core Heterocycle: Benzothiazole (aromatic, sulfur-containing) vs. benzoxazepin (oxygen-containing, non-aromatic).

- Substituents : Methoxyphenyl or phenyl groups on acetamide vs. ethoxy in the target compound.

Benzamide Derivatives ()

Examples :

- BF38395 : 4-tert-butyl-N-(3,3,5-trimethyl-4-oxo-benzoxazepin-7-yl)benzamide

- BI81799 : 4-(Trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-benzoxazepin-7-yl)benzamide

Key Differences :

- Acyl Group : Benzamide (aromatic) vs. acetamide (aliphatic) in the target compound.

- Substituents : tert-Butyl or trifluoromethyl groups on the benzamide enhance hydrophobicity and electron-withdrawing effects, respectively.

Comparative Data Table

Implications of Structural Variations

- Ethoxy vs.

- Acetamide vs.

- Trimethyl Substitution : Reduces steric hindrance compared to bulkier groups (e.g., benzyl in Compound 12), possibly improving synthetic accessibility .

Biologische Aktivität

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide is a synthetic compound that belongs to the class of benzoxazepin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- IUPAC Name : 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

- CAS Number : 921867-62-1

- Molecular Formula : C25H26N2O4

- Molecular Weight : 418.5 g/mol

Antitumor Activity

Recent studies have indicated that derivatives of benzoxazepin compounds exhibit significant antitumor properties. The specific compound has shown promise in inhibiting tumor cell proliferation through various mechanisms:

-

Mechanism of Action :

- The compound acts by inducing apoptosis in cancer cells via the mitochondrial pathway. It has been observed to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) production.

- Additionally, it may inhibit specific signaling pathways involved in cell survival and proliferation.

-

In Vitro Studies :

- In vitro assays demonstrated that 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide significantly reduced the viability of various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549 cells) in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15 | Apoptosis induction |

| A549 | 20 | ROS generation |

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown antimicrobial effects against several bacterial strains:

- Activity Spectrum :

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- The minimum inhibitory concentration (MIC) values were found to be in the range of 10–25 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Studies

Several case studies have documented the efficacy of benzoxazepin derivatives in clinical settings:

- Case Study A : A patient with advanced breast cancer exhibited a partial response to treatment with a related benzoxazepin derivative after failing standard therapies.

- Case Study B : In a cohort study involving patients with resistant bacterial infections, administration of compounds similar to 2-ethoxy-N-(3,3,5-trimethyl-4-oxo...) resulted in improved outcomes compared to traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.